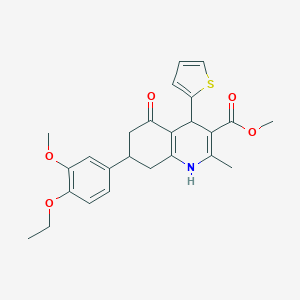
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methylphenylsulfonyl group
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired triazole compound. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and may require the use of solvents like dichloromethane .
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
3-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other triazole derivatives such as:
3-(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the sulfonyl group, resulting in different chemical and biological properties.
1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazole: Lacks the chlorophenyl group, affecting its reactivity and applications.
3-(4-methylphenyl)-1H-1,2,4-triazole: Contains a methyl group instead of a sulfonyl group, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C15H13ClN4O2S |
|---|---|
Molecular Weight |
348.8g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H13ClN4O2S/c1-10-2-8-13(9-3-10)23(21,22)20-15(17)18-14(19-20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H2,17,18,19) |
InChI Key |
CZGNHKYDHAHQPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-ethoxy-3-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379193.png)
![11-(3-chlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379196.png)


![11-(4-propoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379201.png)
![11-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379202.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379203.png)
![11-(3-methoxy-4-propoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379204.png)
![3-(3-methoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379205.png)
![11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379209.png)

![11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379213.png)
